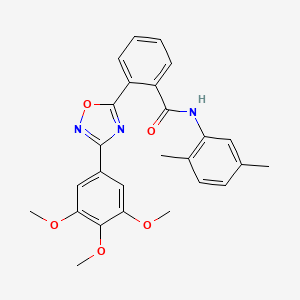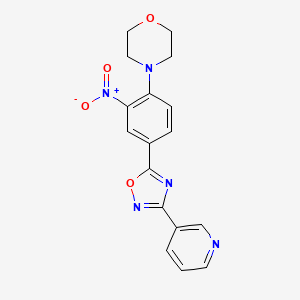
4-(2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a highly versatile compound that has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action. In
Scientific Research Applications
4-(2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine has various scientific research applications. It has been studied for its potential as a fluorescent probe for imaging biological systems. It has also been investigated for its antimicrobial properties and its ability to inhibit cancer cell growth. Additionally, it has been explored for its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-(2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine is not fully understood. However, it is believed to interact with specific targets in cells, leading to its biological effects. It may act as an inhibitor of certain enzymes or proteins, affecting cellular processes.
Biochemical and Physiological Effects:
4-(2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine has various biochemical and physiological effects. It has been shown to have antimicrobial properties against various bacteria and fungi. It has also been found to inhibit the growth of cancer cells in vitro. Additionally, it has been studied for its potential as a therapeutic agent for various diseases, including Alzheimer's disease.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine in lab experiments include its versatility and potential applications in various fields. However, its complex synthesis method and limited availability may pose challenges for researchers.
Future Directions
There are several future directions for research on 4-(2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine. One direction is to further investigate its potential as a therapeutic agent for various diseases, including Alzheimer's disease and cancer. Another direction is to explore its potential as a fluorescent probe for imaging biological systems. Additionally, more research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods.
Synthesis Methods
The synthesis method of 4-(2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine involves a series of reactions. The starting materials include 4-bromo-2-nitroaniline, 3-aminopyridine, and 1,2,4-oxadiazole. These compounds are reacted with various reagents under specific conditions to yield the desired product. The synthesis process is complex and requires expertise in organic chemistry.
properties
IUPAC Name |
4-[2-nitro-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)phenyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O4/c23-22(24)15-10-12(3-4-14(15)21-6-8-25-9-7-21)17-19-16(20-26-17)13-2-1-5-18-11-13/h1-5,10-11H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGUJFDACBNKHOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C3=NC(=NO3)C4=CN=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{2-Nitro-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]phenyl}morpholine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7712013.png)
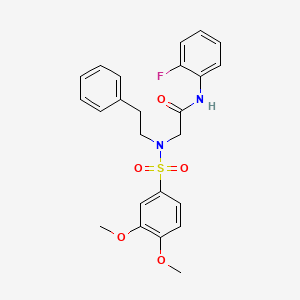
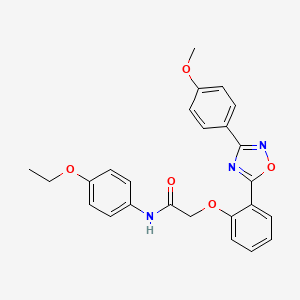
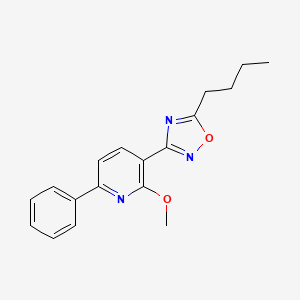

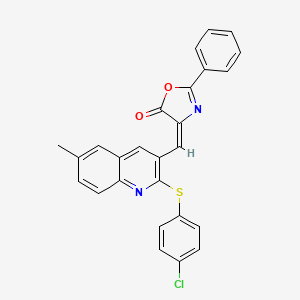
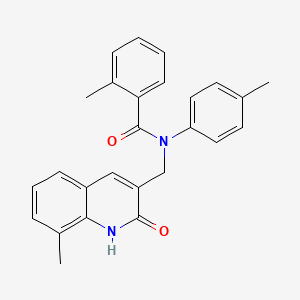
![6-(4-methylpiperidine-1-carbonyl)-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7712050.png)
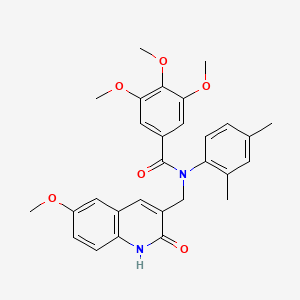



![N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7712104.png)
